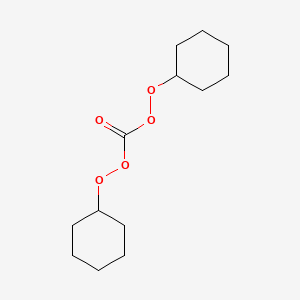

Dicyclohexyl diperoxycarbonate

Description

Contextualization of Peroxy(di)carbonates in Organic Chemistry Research

Organic peroxides are a class of compounds defined by the presence of a peroxide functional group (R−O−O−R′). wikipedia.org Within this broad category, peroxydicarbonates [R−OC(O)−O−O−C(O)O−R] are notable for their role as efficient radical initiators. beilstein-journals.org The defining feature of these molecules is the O−O single bond, which can undergo homolytic cleavage upon heating to produce free radicals. wikipedia.orgencyclopedia.pub This property makes them highly valuable in various chemical transformations.

In organic chemistry research, peroxides are fundamental reagents. Their applications range from acting as oxidants in syntheses like the Baeyer–Villiger oxidation to serving as precursors for various functional groups. beilstein-journals.org Peroxydicarbonates, specifically, are recognized for their ability to initiate free-radical polymerization under relatively mild temperature conditions. wikipedia.org The decomposition of a peroxydicarbonate generates (alkoxycarbonyl)oxyradicals, which can then initiate polymerization or participate in other radical-mediated reactions. ugent.be The nature of the 'R' group on the peroxydicarbonate structure influences its solubility, decomposition kinetics, and efficiency as an initiator, allowing for the selection of a specific compound for a particular application.

Significance of Dicyclohexyl Peroxydicarbonate in Contemporary Chemical Synthesis and Polymer Science

The primary significance of dicyclohexyl peroxydicarbonate lies in its application as a radical initiator for polymerization processes. cymitquimica.commusechem.com It is particularly effective for the polymerization of various monomers, including vinyl chloride, ethylene, and acrylates. musechem.comechemi.comarkema.com The process begins with the thermal decomposition of the dicyclohexyl peroxydicarbonate molecule.

The decomposition mechanism involves the initial cleavage of the weak oxygen-oxygen bond, which is a characteristic reaction of organic peroxides. rsc.org This homolytic cleavage generates two cyclohexyloxycarbonyl radicals (C₆H₁₁OC(O)O•). These radicals can then initiate the polymerization chain reaction by adding to a monomer unit. fujifilm.com

The choice of dicyclohexyl peroxydicarbonate as an initiator is often dictated by its decomposition temperature and half-life. It is known to decompose at relatively low temperatures, which can be advantageous for polymerizing temperature-sensitive monomers or for processes requiring initiation at a specific temperature range. chemicalbook.com Its utility is prominent in the production of polymers like polyvinyl chloride (PVC) and low-density polyethylene (B3416737) (LDPE), where precise control over the initiation step is crucial for determining the final properties of the polymer. echemi.comarkema.com Research has also pointed to its use as a catalyst in frontal copolymerization, a process that involves a self-propagating reaction front. chemicalbook.com

Historical Developments in the Study of Dicyclohexyl Peroxydicarbonate

The study of organic peroxides and their role in chemical reactions has a history spanning over a century. beilstein-journals.org The utility of peroxides as initiators for polymerization reactions was a significant discovery in the early 20th century, paving the way for the large-scale production of many common plastics. numberanalytics.com

Specific research into dialkyl peroxydicarbonates gained traction as the field of polymer chemistry grew. U.S. Patent 2,370,588, filed in the 1940s, described a general method for preparing peroxydicarbonates by reacting a chloroformate with sodium peroxide, laying the groundwork for the synthesis of compounds like dicyclohexyl peroxydicarbonate. google.com

Detailed mechanistic studies on the decomposition of dicyclohexyl peroxydicarbonate were published in the latter half of the 20th century. For instance, research published in 1969 in The Journal of Organic Chemistry focused on the decomposition of this specific compound, contributing to the fundamental understanding of its reaction pathways. acs.org A 1970 study by Van Sickle described the induced radical decomposition mechanism for dicyclohexyl peroxydicarbonate. rsc.org These foundational studies, along with ongoing research into the kinetics and mechanisms of various organic peroxides, have solidified the understanding of how dicyclohexyl peroxydicarbonate and related initiators function in polymerization. ugent.benih.govtubitak.gov.tr

Structure

2D Structure

3D Structure

Properties

CAS No. |

2036-92-2 |

|---|---|

Molecular Formula |

C13H22O5 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

dicyclohexyloxy carbonate |

InChI |

InChI=1S/C13H22O5/c14-13(17-15-11-7-3-1-4-8-11)18-16-12-9-5-2-6-10-12/h11-12H,1-10H2 |

InChI Key |

JTZMVYPFTMBXQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OOC(=O)OOC2CCCCC2 |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of Dicyclohexyl Diperoxycarbonate

Recent Advances in Synthetic Pathways to Dicyclohexyl Diperoxycarbonate

The traditional and most established synthetic route to this compound involves the reaction of cyclohexyl chloroformate with a peroxide source, typically in the presence of a base. A foundational method involves reacting cyclohexyl chloroformate with sodium hydroxide (B78521) and dihydrogen peroxide at controlled low temperatures, ranging from -10 to 3°C. chemicalbook.com

While fundamentally novel pathways for this specific compound are not widely reported in recent literature, advancements in organic synthesis can be applied to this established reaction to improve its efficiency and safety. Modern synthetic chemistry emphasizes the use of enabling technologies. For instance, flow chemistry offers a significant advantage for handling potentially hazardous reagents like organic peroxides. nih.gov By conducting the synthesis in a continuous flow reactor, key parameters such as temperature, pressure, and reaction time can be precisely controlled, minimizing the risk of thermal runaway and improving product consistency.

Another area of advancement lies in the use of phase-transfer catalysis (PTC). The reaction involves an organic substrate (cyclohexyl chloroformate) and aqueous reagents (hydrogen peroxide and sodium hydroxide), creating a biphasic system. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the transfer of the peroxide anion from the aqueous phase to the organic phase, potentially increasing the reaction rate and allowing for milder reaction conditions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. researchgate.net These principles can be applied to the synthesis of this compound to reduce its environmental impact. researchgate.net Key areas for improvement include the choice of solvents, energy efficiency, and waste reduction.

The traditional synthesis may use organic solvents. Green chemistry encourages the replacement of these with less hazardous alternatives. Water is already a component of the reaction mixture, and optimizing the process to run entirely in an aqueous medium, perhaps with the aid of surfactants, would be a significant green improvement. mdpi.com

Energy consumption is another critical factor. The synthesis requires refrigeration to maintain low temperatures, which is energy-intensive. chemicalbook.com Research into more efficient cooling technologies or the development of a catalyst that allows the reaction to proceed at temperatures closer to ambient would reduce energy demands. Furthermore, techniques like microwave-assisted synthesis have been shown to accelerate reactions, potentially leading to shorter reaction times and reduced energy use, although this would require careful adaptation for a thermally sensitive compound. mdpi.com

Waste reduction is also a core principle. The current synthesis generates salt as a byproduct. While sodium chloride is relatively benign, minimizing waste through process optimization and recycling of unreacted materials is a key goal of green synthetic design.

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

|---|---|---|

| Safer Solvents and Auxiliaries | Replacing any volatile organic solvents with water or other green solvents. | Reduced environmental impact and improved process safety. |

| Design for Energy Efficiency | Utilizing more efficient cooling systems or developing catalysts that function at higher temperatures. | Lower energy consumption and reduced operational costs. |

| Waste Prevention | Optimizing stoichiometry to minimize excess reagents and recycling solvent streams. | Reduced generation of chemical waste. |

| Use of Renewable Feedstocks | Investigating bio-based routes to produce the cyclohexanol (B46403) precursor. | Reduced reliance on fossil fuels and a more sustainable lifecycle. |

Optimization of this compound Synthetic Yields and Purity

Optimizing the yield and purity of this compound requires careful control over several reaction parameters. The compound is known to be thermally sensitive, and decomposition can occur violently at temperatures between 0-10°C, especially in the presence of contaminants. nih.gov Therefore, stringent temperature control is the most critical parameter for ensuring both high yield and safety.

The stoichiometry of the reactants—cyclohexyl chloroformate, hydrogen peroxide, and sodium hydroxide—is another key factor. An excess of the peroxide source can help drive the reaction to completion, but it may also lead to the formation of side products or pose a safety risk. The concentration of the base must be carefully controlled to maintain the optimal pH for the reaction without promoting hydrolysis of the chloroformate or the product.

Purification of the final product is also crucial. Due to its instability, methods like distillation are not viable. The product is typically isolated by filtration after precipitation or extraction. Washing the crude solid with water can remove inorganic byproducts. The purity is often assessed by titration methods that determine the active oxygen content.

| Parameter | Effect on Yield and Purity | Optimization Strategy |

|---|---|---|

| Temperature | Low temperatures (-10 to 3°C) are essential to prevent product decomposition and ensure safety. chemicalbook.comnih.gov Temperatures that are too low may slow the reaction rate excessively. | Implement precise and reliable cooling systems. Determine the optimal temperature that balances reaction rate with product stability. |

| Reactant Stoichiometry | The molar ratio of cyclohexyl chloroformate to hydrogen peroxide and base affects conversion and selectivity. | Conduct studies to find the ideal molar ratios that maximize the yield of the desired product while minimizing side reactions. |

| Rate of Addition | Slow, controlled addition of reagents helps to manage the reaction exotherm and maintain the target temperature. | Utilize automated dosing pumps for gradual and consistent reagent addition. |

| Mixing/Agitation | Efficient mixing is crucial in a biphasic system to ensure contact between reactants. | Optimize stirrer design and speed to maximize interfacial area without introducing excessive frictional heat. |

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a critical aspect of organic synthesis, focusing on the three-dimensional arrangement of atoms in molecules. researchgate.net However, in the synthesis of this compound, stereochemical considerations are not a primary concern because the molecule itself is achiral. It does not possess any stereocenters, which are atoms (usually carbon) bonded to four different groups.

The starting material, cyclohexyl chloroformate, is derived from cyclohexanol, which is also an achiral molecule. The reaction pathway involves the substitution of the chlorine atom with a peroxycarbonate group, a process that does not create any new stereocenters. The two cyclohexane (B81311) rings in the final product are identical, and the molecule possesses planes of symmetry, precluding the existence of stereoisomers like enantiomers or diastereomers.

While not directly applicable to this specific synthesis, it is important to note that in the broader context of organic chemistry, controlling stereochemistry is vital, particularly in pharmaceutical synthesis where different stereoisomers can have vastly different biological activities. researchgate.net Methodologies such as asymmetric catalysis or the use of chiral auxiliaries are employed to selectively produce a single desired stereoisomer. researchgate.net However, for a symmetrical and achiral molecule like this compound, these complex techniques are not necessary.

Decomposition Mechanisms and Kinetics of Dicyclohexyl Diperoxycarbonate

Mechanistic Pathways of Dicyclohexyl Diperoxycarbonate Thermolysis and Induced Decomposition

The primary step in the thermolysis of this compound is the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxide bond. acs.org This bond scission is a thermally initiated process that results in the formation of two identical cyclohexyloxycarbonyloxy radicals.

Reaction Scheme: Homolytic Cleavage

This initial bond rupture is the rate-determining step in the spontaneous, non-induced decomposition pathway. The energy required for this cleavage dictates the thermal sensitivity of the compound. This compound is known to decompose, sometimes violently, at relatively low temperatures, highlighting the lability of this peroxide bond. nih.govechemi.com

The choice of solvent significantly influences the decomposition pathway and the resulting product distribution. The solvent can interact with the intermediate radicals, leading to different reaction outcomes. acs.orgcatalysis.ru

In inert solvents such as benzene (B151609), the primary radicals can undergo decarboxylation or react with the solvent to a lesser extent. acs.org However, in solvents with reactive C-H bonds, such as cyclohexane (B81311) and toluene (B28343), the oxycarboxy radicals can abstract a hydrogen atom from the solvent molecule. This hydrogen abstraction competes with the decarboxylation pathway. catalysis.ru

For instance, in a study using α-methylstyrene as a solvent, the yield of carbon dioxide was greatly reduced. This suggests that the intermediate radicals are efficiently "scavenged" by the α-methylstyrene before they can undergo decarboxylation. acs.org The donor capabilities of the solvent play a critical role; solvents that can readily donate a hydrogen atom favor the formation of cyclohexanol (B46403), while more inert media allow for decarboxylation to proceed. catalysis.ru

Following the initial homolytic cleavage of the O-O bond, cyclohexyloxycarbonyloxy radicals (C₆H₁₁OC(O)O•) are formed. acs.orgcatalysis.ru These radicals are key intermediates that dictate the subsequent reaction pathways and final products. Their primary reactions include:

Decarboxylation: The cyclohexyloxycarbonyloxy radical can lose a molecule of carbon dioxide (CO₂) to form a cyclohexyloxy radical (C₆H₁₁O•).

Hydrogen Abstraction: The cyclohexyloxycarbonyloxy radical or the subsequent cyclohexyloxy radical can abstract a hydrogen atom from the solvent (SH) or another molecule, leading to the formation of cyclohexanol and a solvent-derived radical (S•).

Beta-Scission: The cyclohexyloxy radical can also lead to the formation of cyclohexanone, although the precise mechanisms can be complex and may involve disproportionation reactions. acs.org

The final products observed from the decomposition in benzene include carbon dioxide, cyclohexanol, and cyclohexanone. acs.org When the decomposition is carried out in toluene, the formation of diphenylethane is observed, resulting from the recombination of benzyl (B1604629) radicals formed after hydrogen abstraction from toluene. catalysis.ru

Kinetic Studies of this compound Decomposition

Kinetic studies quantify the rate at which this compound decomposes. This information is essential for determining its half-life at various temperatures and for safely managing its use as a polymerization initiator.

The decomposition of this compound in benzene solution does not follow a simple first-order kinetic model. Instead, it is described by a more complex rate law that accounts for both the unimolecular thermolysis and a radical-induced chain decomposition. acs.org

The experimentally determined rate law is: Rate = kᵢ[DCPD] + kₑ[DCPD]³/²

Where:

kᵢ is the rate constant for the unimolecular, first-order thermal initiation (homolytic cleavage).

kₑ is the rate constant for the induced chain decomposition component.

[DCPD] is the concentration of this compound.

This rate law indicates that as the concentration of the peroxide increases, the contribution of the induced decomposition (the term with the 3/2 order) becomes more significant. acs.org At a concentration of 0.1 M in benzene at 50°C, the amounts of DCPD decomposing by the thermal and the chain mechanisms are approximately equal. acs.org

| Rate Constant | Value | Description |

|---|---|---|

| kᵢ (First-order) | 3.9 x 10⁻⁶ s⁻¹ | Rate constant for thermal initiation. |

| kₑ (3/2-order) | 1.39 x 10⁻⁴ M⁻¹/²s⁻¹ | Rate constant for induced chain decomposition. |

Note: The values were determined by measuring evolved carbon dioxide.

The activation energy (Eₐ) and the pre-exponential factor (A) are critical parameters in the Arrhenius equation (k = Ae-Eₐ/RT) that describe the temperature dependence of the reaction rate constant. The activation energy represents the minimum energy required for the decomposition to occur, while the pre-exponential factor relates to the frequency of collisions in the correct orientation.

Influence of Environmental Factors on this compound Decomposition Kinetics (e.g., temperature, pressure, impurities)

The rate and pathway of this compound decomposition are highly sensitive to its surrounding environment. Key factors influencing its decomposition kinetics include temperature, pressure, and the presence of impurities.

Temperature: As an organic peroxide, this compound is notably sensitive to temperature increases. It is known to undergo violent or explosive decomposition at temperatures as low as 0-10°C due to a self-accelerating exothermic reaction. nih.gov This inherent thermal instability necessitates strict temperature control during its storage and handling. The decomposition process is initiated by the thermal rupture of the weak peroxide (O-O) bond, leading to the formation of free radicals. sci-hub.se

Pressure: High pressure has a discernible effect on the decomposition chemistry of this compound. Studies conducted at pressures ranging from 0.1 to 500 MPa have shown that an increase in pressure leads to a higher yield of cyclohexanol relative to cyclohexanone. nih.gov Elevated pressure also promotes condensation reactions. Conversely, the formation of diphenylethane, which can occur through the recombination of benzyl radicals when the decomposition is carried out in a toluene solvent, decreases with increasing pressure and initial peroxide concentration. nih.gov

Impurities: The presence of certain impurities can significantly accelerate the decomposition of this compound. Amines and specific metals are known to catalyze its decomposition, potentially leading to a hazardous runaway reaction. nih.gov The gaseous atmosphere also plays a role; for instance, the presence of argon can influence the decomposition rate by displacing dissolved oxygen, which can affect the reaction pathways. sci-hub.se

Non-Isothermal and Isothermal Kinetic Analysis of this compound Thermal Decomposition

Kinetic analysis of the thermal decomposition of organic peroxides is crucial for understanding their stability and predicting their behavior under various conditions. Such analyses are typically carried out using non-isothermal and isothermal methods, often employing techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

In a non-isothermal analysis, the sample is heated at a constant rate, and the resulting data is often analyzed using methods like the Friedman or Kissinger equations to determine the kinetic parameters. Isothermal analysis involves holding the sample at a constant temperature and monitoring the decomposition over time. This can provide a more direct measure of the reaction rate at a specific temperature. For some organic peroxides, isothermal analysis has revealed autocatalytic decomposition, where the reaction products accelerate the decomposition rate. researchgate.net

Analysis of Decomposition Products and By-products from this compound

The decomposition of this compound proceeds via the initial formation of oxycarboxy radicals. nih.gov The subsequent reactions of these radicals are influenced by the surrounding solvent, leading to a variety of decomposition products.

In an inert medium, these oxycarboxy radicals can undergo decarboxylation. However, when the decomposition occurs in solvents with reactive C-H bonds, the radicals can react with the solvent molecules. nih.gov The composition of the final products is therefore highly dependent on the solvent system.

The following table summarizes the known decomposition products of this compound in different solvents.

| Solvent | Decomposition Products and By-products |

| Benzene | Carbon dioxide, Cyclohexanol, Cyclohexanone |

| Toluene | Products arising from reactions with toluene |

| Cyclohexane | Products arising from reactions with cyclohexane |

| α-Methylstyrene | Products arising from reactions with α-methylstyrene |

This table is based on available research and may not be exhaustive.

Dicyclohexyl Diperoxycarbonate As a Polymerization Initiator

Fundamental Principles of Radical Generation from Dicyclohexyl Diperoxycarbonate

The initiation of polymerization by this compound is predicated on the generation of free radicals. open.edu Organic peroxides, such as this compound, are unstable compounds that decompose when subjected to heat, leading to the formation of highly reactive free radicals. open.edunih.gov This decomposition is a homolytic scission of the oxygen-oxygen bond within the peroxide group.

The energy input, typically in the form of heat, overcomes the bond dissociation energy of the O-O bond, causing it to break symmetrically. This process results in the formation of two cyclohexyl-oxycarboxy radicals. These radicals are the primary species that initiate the polymerization cascade. The rate of this radical generation is dependent on the temperature and the specific characteristics of the peroxide. fujifilm.com

The general mechanism for the thermal decomposition of a peroxydicarbonate like this compound can be represented as follows:

(C₆H₁₁OCO)₂O₂ → 2 C₆H₁₁OCO₂•

These resulting radicals are highly reactive due to the presence of an unpaired electron. open.edu

Mechanisms of Initiation in Radical Polymerization by this compound

The initiation phase of radical polymerization is a two-step process. wikipedia.org It begins with the formation of radicals from the initiator and is followed by the transfer of these radicals to monomer units. wikipedia.org

The thermal decomposition of this compound yields primary cyclohexyl-oxycarboxy radicals. However, not all radicals generated from the initiator are successful in starting a polymer chain. The efficiency of an initiator is a measure of the fraction of radicals that actually initiate polymerization. youtube.com

The initiator efficiency, denoted by f, is typically less than one. This is due to side reactions that consume the primary radicals before they can react with a monomer. These side reactions can include recombination of the primary radicals or reactions with other molecules in the system. The efficiency of common azo and peroxide initiators is generally in the range of 0.5 to 0.7. fujifilm.com

Once formed, the this compound-derived radicals attack the carbon-carbon double bond of a vinyl monomer. wikipedia.org The radical adds to the monomer, forming a new, larger radical. This new radical then proceeds to add to another monomer unit, propagating the polymer chain. wikipedia.orgopen.edu

The reaction can be depicted as:

C₆H₁₁OCO₂• + M → C₆H₁₁OCO₂-M•

Where M represents a monomer unit. This step marks the beginning of the polymer chain growth.

Influence of this compound on Polymerization Kinetics and Control

The choice and concentration of the initiator significantly influence the kinetics of the polymerization reaction and the properties of the resulting polymer. learncheme.com

The rate of polymerization (Rp) is directly proportional to the square root of the initiator concentration. youtube.com This relationship arises from the steady-state assumption for the radical concentration, where the rate of initiation equals the rate of termination. youtube.com

Table 1: Effect of Initiator Concentration on Polymerization Rate

| Initiator Concentration | Relative Rate of Initiation | Relative Rate of Polymerization |

| [I] | kᵢ[I] | kₚ[M]√(fkᵢ[I] / kₜ) |

| 2[I] | 2kᵢ[I] | √2 * kₚ[M]√(fkᵢ[I] / kₜ) |

| 4[I] | 4kᵢ[I] | 2 * kₚ[M]√(fkᵢ[I] / kₜ) |

Where:

[I] is the initiator concentration

[M] is the monomer concentration

kᵢ is the rate constant for initiation

kₚ is the rate constant for propagation

kₜ is the rate constant for termination

f is the initiator efficiency

As the initiator concentration increases, the rate of initiation increases, leading to a higher concentration of growing polymer chains and thus a faster rate of polymerization. This, in turn, can lead to a higher conversion of monomer to polymer in a given amount of time.

The concentration of the initiator also has a profound effect on the molecular weight of the resulting polymer. An increase in initiator concentration leads to a higher number of initiated chains for a given amount of monomer. Consequently, the average molecular weight of the polymer decreases. rjb.ro

Table 2: Impact of Initiator Concentration on Polymer Molecular Weight

| Initiator Concentration | Number of Initiated Chains | Average Polymer Molecular Weight |

| Low | Low | High |

| High | High | Low |

The molecular weight distribution, or polydispersity index (PDI), is also influenced by the initiator. learncheme.com In a typical free radical polymerization, the PDI is around 1.5-2.0. However, controlling the initiation process can lead to polymers with a narrower molecular weight distribution. nih.gov The architecture of the polymer, such as the degree of branching, can also be influenced by the reactivity of the initiator radicals and their potential to participate in chain transfer reactions.

Role in Controlled/Living Radical Polymerization Strategies (e.g., ATRP, RAFT, if DCHPDC-derived radicals are involved or studied in this context)

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have become indispensable for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. sigmaaldrich.comsigmaaldrich.comrsc.org These methods rely on establishing a dynamic equilibrium between active, propagating radical species and dormant species, which allows for control over the polymerization process. sigmaaldrich.com

ATRP typically employs an alkyl halide initiator and a transition-metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.comtcichemicals.comresearchgate.net RAFT polymerization, on the other hand, utilizes a conventional radical initiator in conjunction with a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.comsigmaaldrich.comspecificpolymers.com The CTA mediates the polymerization by reversibly transferring the growing radical chain. sigmaaldrich.comsigmaaldrich.com

While this compound is an effective source of free radicals through thermal decomposition, its direct application as a primary initiator in standard ATRP or RAFT protocols is not widely documented in scientific literature. google.comfujifilm.com The specific mechanisms of ATRP and RAFT necessitate initiators and mediating agents with particular chemical structures to maintain control over the polymerization. sigmaaldrich.comspecificpolymers.com However, as a conventional radical source, DCHPDC could theoretically be used in a RAFT polymerization system, where an external source of radicals is required to initiate the process that is then controlled by the RAFT agent. sigmaaldrich.com The combination of peroxide initiators with CRP techniques can be complex, as the initiator's decomposition rate and potential side reactions must be carefully managed to not disrupt the controlled equilibrium. pergan.com Research into bridging different polymerization techniques, for instance by modifying a polymer created by RAFT to then be used in ATRP, highlights the modularity in creating complex polymer structures, though this does not directly involve DCHPDC as the initiator in both steps. rsc.org

This compound in Specific Polymerization Systems

DCHPDC serves as a radical initiator for various polymerization systems, including the synthesis of homopolymers, copolymers, and potentially as a component in more complex block copolymer syntheses.

Homopolymerization Initiated by this compound

Homopolymerization is a process where a single type of monomer is converted into a polymer. beilstein-journals.org Organic peroxides like DCHPDC are common initiators for the free-radical polymerization of vinyl monomers. google.comfujifilm.com The process begins with the thermal decomposition of the peroxide into highly reactive radicals, which then attack the monomer's double bond to start the polymer chain growth. researchgate.net

A relevant example is the study of the homopolymerization of dicyclohexyl itaconate (DCHI), a monomer with a structure related to the initiator. d-nb.info Research into the kinetics of DCHI homopolymerization has provided detailed data on its propagation rate coefficient (k_p) using methods like pulsed-laser polymerization (PLP) and electron paramagnetic resonance (EPR). d-nb.info While these specific studies may have used other initiators for experimental control, the fundamental kinetic parameters of the monomer are crucial for any radical polymerization, including one initiated by DCHPDC.

Below is a table summarizing kinetic data for the homopolymerization of DCHI, which is indicative of the polymerization behavior that would be initiated by a radical source like DCHPDC.

Table 1: Kinetic Parameters for the Homopolymerization of Dicyclohexyl Itaconate (DCHI) This interactive table provides data from studies on DCHI polymerization, offering insights into the reaction kinetics.

| Temperature (°C) | k_p (L mol⁻¹ s⁻¹) | E_a (kJ mol⁻¹) | A (L mol⁻¹ s⁻¹) | Method | Reference |

|---|---|---|---|---|---|

| 60 | 2.3 | - | - | EPR | d-nb.info |

| 20 | 1.9 - 2.2 | 22.0 | 1.74 x 10⁴ | MP-PLP | d-nb.info |

| 50 | 4.5 - 5.2 | 22.0 | 1.74 x 10⁴ | MP-PLP | d-nb.info |

Copolymerization Strategies Utilizing this compound

Copolymerization involves the polymerization of two or more different monomers, leading to a polymer with a sequence of different repeating units. chemrxiv.org DCHPDC can be employed as a radical initiator in such systems. The resulting copolymer's structure and properties are dependent on the reactivity ratios of the monomers, which describe the relative rate at which each monomer adds to a growing polymer chain ending in a particular monomer unit. chemrxiv.org

For instance, DCHPDC could initiate the copolymerization of monomers like styrene (B11656) and methyl methacrylate. The initiator would decompose to form radicals that can react with either monomer, starting chains that then propagate by adding both types of monomers. The sequence of monomer units (e.g., random, alternating, blocky) is governed by the inherent reactivity ratios of the monomer pair and the polymerization conditions. nih.govrsc.org

Table 2: Conceptual Overview of Copolymerization Using DCHPDC This table outlines the key components and expected outcomes in a typical radical copolymerization initiated by DCHPDC.

| Component | Role | Example | Expected Outcome |

|---|---|---|---|

| Initiator | Generates free radicals | This compound | Starts the polymerization process. |

| Monomer 1 | Building block | Styrene | Incorporated into the polymer chain. |

| Monomer 2 | Building block | Methyl Methacrylate | Incorporated into the polymer chain. |

| Solvent | Medium for reaction | Toluene (B28343) | Affects reaction rate and polymer solubility. |

| Temperature | Controls initiator decomposition | 60-80°C | Determines the rate of initiation. |

| Resulting Polymer | Copolymer | Poly(styrene-co-methyl methacrylate) | A polymer with properties intermediate to the respective homopolymers, depending on composition. |

Block Copolymer Synthesis via this compound-mediated Processes

Block copolymers consist of two or more long sequences or "blocks" of different homopolymers linked together. nih.gov The synthesis of well-defined block copolymers typically requires living polymerization techniques that allow for sequential monomer addition. frontiersin.orgrsc.orgrsc.org

Given that DCHPDC is a conventional free-radical initiator, its direct use to synthesize block copolymers is not straightforward. google.com Conventional radical polymerization involves termination reactions that prevent the controlled, sequential growth needed for narrow block distributions. learncheme.com However, DCHPDC could be used in multi-step strategies. For example, it could initiate the polymerization of a monomer to create a homopolymer. This polymer could then be functionalized at its chain end to create a macroinitiator, which is then used in a second, controlled polymerization step (like ATRP or RAFT) to grow the second block. frontiersin.org This combination of different polymerization mechanisms allows for the creation of block copolymers but highlights the indirect role of the initial conventional initiator. frontiersin.org

Thermal Stability of Polymer Systems Initiated by this compound

The thermal stability of a polymer is a critical property that dictates its processing conditions and application range. mdpi.com It is influenced by factors such as the polymer's chemical structure, molecular weight, and the presence of any structural defects or weak links. nist.govnist.gov The initiator used in the polymerization can affect the final polymer's thermal stability. nist.gov

The decomposition of a peroxide initiator like DCHPDC generates radicals that initiate polymerization. researchgate.net These primary radicals can also participate in side reactions, such as hydrogen abstraction from the polymer backbone, which can lead to branching or cross-linking. researchgate.net Cross-linking, in particular, is often associated with an enhancement in the thermal stability of a polymer system. marquette.edu

Advanced Analytical Characterization Techniques for Dicyclohexyl Diperoxycarbonate Research

Spectroscopic Methodologies for Dicyclohexyl Diperoxycarbonate Studies

Spectroscopic techniques are indispensable for probing the molecular structure and identifying transient species formed during the chemical reactions of this compound.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the molecular vibrations of a sample. spectroscopyonline.cominphotonics.comtriprinceton.org These methods are highly complementary; IR spectroscopy is effective for observing polar functional groups, while Raman spectroscopy excels at detecting non-polar moieties. spectroscopyonline.comtriprinceton.org In the context of this compound, these techniques are used to identify characteristic vibrational modes associated with its functional groups, such as the peroxide (-O-O-) linkage, the carbonate group (O-C=O), and the cyclohexyl rings. nih.gov

Interactive Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |

| C-H (Cyclohexyl) | Stretching | 2850 - 2950 | IR, Raman |

| C=O (Carbonate) | Stretching | 1750 - 1800 | IR (Strong) |

| C-O (Carbonate) | Stretching | 1000 - 1200 | IR |

| O-O (Peroxide) | Stretching | 820 - 890 | Raman (Strong), IR (Weak) |

| C-C (Ring) | Stretching | 900 - 1200 | Raman |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. ed.ac.uk It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). nih.gov In the study of this compound, NMR is particularly valuable for identifying the stable products and elucidating the structures of intermediates formed during its synthesis and decomposition. researchgate.netresearchgate.net

While the peroxide itself is unstable, its decomposition products, which may include cyclohexanol (B46403), cyclohexanone, and various carbonate derivatives, can be readily identified by their characteristic chemical shifts and coupling constants in ¹H and ¹³C NMR spectra. researchgate.net Advanced NMR techniques, such as exchange spectroscopy (EXSY), can be employed to detect and characterize transient, low-abundance reaction intermediates that are in equilibrium with more stable species. nih.gov This is crucial for understanding complex reaction mechanisms that proceed through multiple pathways. ed.ac.uknih.gov Although direct NMR observation of the this compound radical intermediates is challenging due to their short lifetimes, the analysis of final products provides significant mechanistic insights. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically designed for the direct detection of species with unpaired electrons, such as free radicals. bruker.combruker.com Since the thermal decomposition of organic peroxides like this compound proceeds via radical intermediates, EPR is an essential tool for studying its reaction mechanism. anu.edu.aunih.gov

The homolytic cleavage of the weak O-O bond in this compound generates cyclohexyloxy radicals (C₆H₁₁O•). EPR spectroscopy can detect and characterize these transient radicals. worldscientific.comworldscientific.com The EPR spectrum provides key parameters, including the g-value and hyperfine coupling constants, which act as a fingerprint for the specific radical species. rsc.org Due to the high reactivity and short lifetime of many radical intermediates, a technique called spin trapping is often employed. nih.govmdpi.com In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be more easily detected and characterized by EPR. nih.gov Studies on similar peroxide systems have successfully used EPR to identify alkyl, peroxyl (ROO•), and alkoxyl (RO•) radicals, providing a detailed picture of the radical cascade involved in decomposition. nih.govnih.gov

Interactive Table: EPR Characteristics of Potential Radicals from this compound

| Radical Species | Common Name | Expected g-value (approx.) | Key Hyperfine Interactions |

| C₆H₁₁O• | Cyclohexyloxy Radical | 2.004 | Interaction with α- and β-protons |

| C₆H₁₁OO• | Cyclohexylperoxyl Radical | 2.015 | Anisotropic g-tensor, smaller proton couplings |

| C₆H₁₁• | Cyclohexyl Radical | 2.0026 | Large couplings to α- and β-protons |

Thermal Analysis Techniques in this compound Research

Thermal analysis techniques are critical for evaluating the thermal stability and decomposition hazards of energetic materials like this compound. acs.org These methods measure changes in the physical and chemical properties of a substance as a function of temperature. setaramsolutions.com

Differential Scanning Calorimetry (DSC) for Thermal Events Associated with this compound Decomposition

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal behavior of organic peroxides. researchgate.netakjournals.com It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. filab.frsenpharma.vn This allows for the determination of key thermal hazard parameters, including the onset temperature of decomposition (T₀), the temperature of the maximum heat release rate (Tₘₐₓ), and the total heat of decomposition (ΔHₐ). akjournals.com

For this compound, DSC analysis reveals a sharp exothermic peak corresponding to its rapid decomposition. The onset temperature provides a measure of its thermal stability, while the heat of decomposition quantifies the energy released, which is a critical factor in assessing its hazard potential. aidic.itnih.gov By performing DSC experiments at different heating rates, kinetic parameters such as the activation energy (Eₐ) for the decomposition reaction can be calculated, providing deeper insight into the reaction dynamics. acs.org Although specific DSC data for this compound is limited, studies on analogous organic peroxides demonstrate the power of this technique. For example, dicumyl peroxide shows a decomposition onset around 112°C with a significant heat of decomposition. akjournals.com

Interactive Table: Typical DSC Data for Organic Peroxide Decomposition

| Parameter | Symbol | Typical Value Range for Peroxides | Significance |

| Onset Temperature | T₀ | 50 - 150 °C | Indicates initiation of thermal decomposition |

| Peak Temperature | Tₘₐₓ | 80 - 180 °C | Temperature of maximum decomposition rate |

| Heat of Decomposition | ΔHₐ | 700 - 1600 J/g | Measure of the energy released during decomposition |

Thermogravimetric Analysis (TGA) for Decomposition Profile and Volatile Product Evolution

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. infinitiaresearch.comeltra.com This technique is essential for determining the thermal stability of a compound and for analyzing its decomposition profile. scribd.com When coupled with other analytical methods like mass spectrometry or FTIR (TGA-MS or TGA-FTIR), it can also identify the volatile products evolved during decomposition.

When this compound is analyzed by TGA, the resulting curve shows a significant mass loss over a specific temperature range, corresponding to its decomposition into volatile fragments. researchgate.net The temperature at which this mass loss begins is another indicator of its thermal stability. scielo.br The shape of the TGA curve can indicate whether the decomposition occurs in a single step or multiple steps. scielo.br For many organic peroxides, TGA reveals that they are volatile and that decomposition is accompanied by the release of gases. acs.org Analysis of these evolved gases is crucial for understanding the complete decomposition pathway and the nature of the resulting products.

Interactive Table: TGA Data Interpretation for this compound Decomposition

| TGA Observation | Interpretation |

| Onset Temperature of Mass Loss | The temperature at which decomposition and volatilization begin. |

| Single-Step Mass Loss | Suggests a primary decomposition mechanism that leads directly to volatile products. |

| Multi-Step Mass Loss | May indicate the formation of semi-stable intermediates that decompose at higher temperatures. |

| Residual Mass | The amount of non-volatile residue left after the decomposition process is complete. |

Chromatographic and Mass Spectrometric Approaches for this compound Analysis

The characterization of this compound (DCHPDC), particularly within complex matrices or during its decomposition, necessitates the use of advanced analytical techniques that offer high sensitivity and selectivity. Chromatographic methods coupled with mass spectrometry are indispensable for separating DCHPDC from other components and for identifying its subsequent reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of DCHPDC, its primary application is the identification of thermal decomposition products. As an organic peroxide, DCHPDC is thermally labile, and understanding its breakdown profile is crucial for its application as a polymerization initiator. The process involves heating the compound to induce decomposition, followed by the separation of the resulting volatile products on a GC column and their subsequent identification by a mass spectrometer.

The thermal decomposition of DCHPDC is expected to proceed via the homolytic cleavage of the oxygen-oxygen bond, generating cyclohexyl-oxycarboxy radicals (C₆H₁₁-O-C(O)-O•). These highly reactive intermediates can undergo further reactions, such as decarboxylation and hydrogen abstraction, to form a variety of stable, volatile products. While specific literature on the GC-MS analysis of DCHPDC decomposition is scarce, the expected products can be inferred from its structure and the known behavior of similar organic peroxides. The primary decomposition products are likely to include cyclohexanol, cyclohexanone, and carbon dioxide. Further rearrangement and side reactions could also yield compounds such as benzene (B151609) and cyclohexane (B81311).

GC-MS analysis provides definitive structural information on these products based on their mass spectra. The electron ionization (EI) process fragments the molecules into characteristic patterns, allowing for unambiguous identification by comparing the resulting spectra to established libraries (e.g., NIST/Wiley).

Table 1: Illustrative GC-MS Parameters and Potential Decomposition Products of DCHPDC

| Parameter | Value/Description |

| GC System | |

| Column | Typically a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Split/Splitless, with a high split ratio to handle concentration |

| Injector Temp. | 250 °C (high enough to volatilize products without causing on-inlet reactions) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |

| Oven Program | Initial temp. 40-50 °C, ramped to 280-300 °C to elute all products |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 35-550 |

| Potential Products | Expected Observations |

| Cyclohexanol | Primary alcohol, identifiable by its molecular ion and fragmentation pattern |

| Cyclohexanone | Ketone, distinct mass spectrum from cyclohexanol |

| Benzene | Aromatic ring, characteristic fragment ions |

| Cyclohexane | Saturated ring, different retention time and spectrum from benzene |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of thermally labile and non-volatile compounds, making it the ideal technique for analyzing intact DCHPDC in complex mixtures. acs.orgacs.org Unlike GC-MS, LC-MS operates at or near ambient temperature, preventing the thermal decomposition of the peroxide during analysis. This is critical when monitoring the concentration of residual DCHPDC in a polymer resin or in a polymerization reaction mixture over time.

The combination of high-performance liquid chromatography (HPLC) for separation and mass spectrometry (MS) for detection provides high selectivity and sensitivity. nih.gov Reversed-phase HPLC is typically employed, where DCHPDC, being a relatively non-polar molecule, is well-retained and separated from more polar additives or byproducts on a C18 column.

For detection, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used. These methods transfer the intact molecule into the gas phase as an ion with minimal fragmentation. ESI-MS can detect DCHPDC by forming adducts with ions present in the mobile phase (e.g., [M+Na]⁺ or [M+NH₄]⁺), allowing for its unambiguous identification and quantification even in a complex matrix. researchgate.nettandfonline.com This capability is vital for quality control and for studying reaction kinetics where the consumption of the initiator needs to be accurately measured.

Table 2: Illustrative LC-MS Method for the Analysis of DCHPDC

| Parameter | Value/Description |

| LC System | |

| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 50% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp. | 30 - 40 °C |

| MS System | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Selected Ion Monitoring (SIM) of the expected adduct ion (e.g., [M+Na]⁺) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temp. | 120 - 150 °C |

Other Advanced Analytical Techniques Applied to this compound Systems (e.g., rheological studies of systems where DCHPDC is an initiator)

When DCHPDC is used as a free-radical initiator in polymer manufacturing, its primary function is to decompose and trigger reactions that modify the polymer's structure, such as crosslinking or controlled chain scission. These structural changes profoundly impact the material's flow behavior (rheology). Rheological studies are therefore a critical advanced analytical technique for characterizing the effect of DCHPDC in a polymer system.

The introduction of a free-radical initiator like DCHPDC during the reactive processing of polymers can lead to significant changes in viscoelastic properties. core.ac.uk The radicals generated from DCHPDC decomposition can abstract hydrogen atoms from polymer chains, creating polymer radicals. These can then combine to form cross-links or long-chain branches, which generally increases the polymer's molecular weight and broadens its distribution. rsc.org

Dynamic mechanical analysis (DMA) or oscillatory rheometry is used to measure key viscoelastic parameters as a function of frequency, temperature, or time. These parameters include:

Storage Modulus (G'): Represents the elastic response of the material. An increase in G' typically indicates the formation of a more structured, cross-linked network. nih.gov

Loss Modulus (G''): Represents the viscous response.

By monitoring these parameters during a curing process initiated by DCHPDC, researchers can optimize the initiator concentration and processing temperature to achieve the desired final material properties. For example, in the production of cross-linked polyethylene (B3416737), the rheological profile can confirm the onset and completion of the crosslinking reaction initiated by the peroxide. scirp.org

Table 3: Expected Rheological Effects of DCHPDC Initiation in a Polymer System

| Rheological Parameter | Expected Effect of DCHPDC-Initiated Reaction | Rationale |

| Complex Viscosity (η*) | Increase | Formation of cross-links and/or long-chain branches increases resistance to flow. |

| Storage Modulus (G') | Significant Increase | The development of a solid-like elastic network due to crosslinking. |

| Loss Modulus (G'') | Initial increase, may pass through a maximum | Reflects changes in energy dissipation as the polymer network forms. |

| Tan Delta (G''/G') | Decrease | A lower value indicates a more elastic and less viscous material, characteristic of a cross-linked state. |

Theoretical and Computational Studies of Dicyclohexyl Diperoxycarbonate

Quantum Chemical Calculations of Dicyclohexyl Diperoxycarbonate Structure and Reactivity

Quantum chemical calculations represent a powerful tool for investigating chemical systems at the molecular level. mtu.edund.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of molecules. mtu.educopernicus.org For this compound, such calculations would offer fundamental insights into its geometry, stability, and intrinsic reactivity.

Electronic structure theory provides the foundation for understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. iaamonline.orgmdpi.com Methods like Density Functional Theory (DFT) and other ab initio approaches are commonly employed to model organic molecules. copernicus.orgscispace.com

If applied to this compound, electronic structure calculations would aim to:

Determine Optimized Molecular Geometry: These calculations would predict the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, that corresponds to the lowest energy state. This is crucial for understanding the molecule's shape and steric profile.

Calculate Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data to confirm the structure and purity of the compound.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy and shape of the HOMO indicate its ability to donate electrons, while the LUMO describes its electron-accepting capability. For an organic peroxide, the LUMO is often associated with the weak O-O bond, highlighting its susceptibility to cleavage. mdpi.com

Map the Electrostatic Potential (ESP): An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other species, such as monomers or solvents.

Although specific studies on this compound are not readily found, research on other organic peroxides demonstrates that DFT methods can reliably predict properties like bond dissociation energies, which are critical for assessing their thermal stability. chemicalbook.com

The primary function of this compound as a polymerization initiator stems from its thermal decomposition to generate free radicals. chemicalbook.comwikipedia.org Computational chemistry is exceptionally well-suited to explore the mechanisms of such reactions. iaamonline.orgbeilstein-journals.org

A computational study of the decomposition of this compound would involve:

Mapping the Potential Energy Surface (PES): Researchers would calculate the energy of the system as the molecule undergoes decomposition. This map would reveal the most likely pathways from the intact molecule to its radical products.

Locating Transition States (TS): A transition state is the highest energy point along a reaction pathway. Identifying the structure and energy of the TS is crucial for calculating the activation energy of the decomposition reaction. scispace.com A lower activation energy implies a faster decomposition at a given temperature. For organic peroxides, the initial step is typically the homolytic cleavage of the O-O bond. wikipedia.org

Investigating Competing Mechanisms: Besides simple O-O bond cleavage, other decomposition pathways, such as rearrangements, could be computationally explored. beilstein-journals.org For instance, studies on related peroxides have investigated carboxy-inversion processes. Although no specific studies on this compound were found, research on benzoyl cyclohexanecarbonyl peroxide has detailed such complex rearrangements through tracer experiments and computational analysis.

Calculating Reaction Rates: Using transition state theory, the calculated activation energies can be used to estimate the rate constants for decomposition over a range of temperatures, providing a theoretical basis for its performance as an initiator.

The table below illustrates the type of data that would be generated from a computational study on the decomposition of an organic peroxide. The values are hypothetical and for illustrative purposes only.

| Reaction Step | Calculated Activation Energy (kJ/mol) | Calculated Reaction Enthalpy (kJ/mol) |

| Homolytic O-O Cleavage | 120 - 150 | Endothermic |

| Decarboxylation of Radical | 20 - 40 | Exothermic |

Molecular Dynamics Simulations of this compound Behavior in Solution or Polymer Matrixes

While quantum mechanics describes the electronic details of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of many molecules over time. unibe.chacs.orguva.nl MD simulations would be invaluable for understanding how this compound behaves in the environments where it is actually used, such as in a solution of monomers or within a growing polymer matrix. nih.govacs.org

Key applications of MD simulations would include:

Solvation Effects: Simulating the initiator in different solvents would reveal how the solvent molecules arrange around it and how this affects its conformation and stability.

Diffusion and Transport: MD can calculate the diffusion coefficient of the initiator within a monomer solution, which is a key parameter for understanding how quickly the generated radicals can initiate polymerization throughout the system.

Interactions with Polymer Chains: In the later stages of polymerization, the initiator's mobility and decomposition could be affected by the high viscosity of the polymer matrix. MD simulations can model these confinement effects. nih.gov

Local Concentration and Aggregation: These simulations could investigate whether initiator molecules tend to cluster together in solution, which could affect the efficiency and spatial distribution of initiation.

Although no MD studies specifically on this compound were identified, the methodology is widely applied to study polymerization initiators and their behavior in complex media. acs.org

Kinetic Modeling and Simulation of this compound-Initiated Reactions

Kinetic modeling bridges the gap between single-molecule computational studies and macroscopic experimental observations. nih.govrsc.orgresearchgate.net It uses a set of differential equations to describe the concentrations of all chemical species involved in a reaction over time. For a polymerization process initiated by this compound, a kinetic model would be essential for predicting and optimizing the outcome.

A comprehensive kinetic model would typically include the following reaction steps:

Initiator Decomposition: The rate of formation of primary radicals from this compound, often determined experimentally or from computational studies.

Initiation: The reaction of a primary radical with a monomer molecule to start a growing polymer chain. researchgate.net

Propagation: The rapid addition of monomer units to the growing polymer radical.

Termination: Reactions that deactivate the growing polymer chains, such as combination or disproportionation of two radicals.

By solving these equations, often with software like CHEMKIN or through custom programs, one can simulate:

Monomer Conversion: The percentage of monomer converted to polymer as a function of time.

Molecular Weight Distribution: The average molecular weight and the distribution of chain lengths in the final polymer product, which are critical for its material properties.

Such models are routinely used to understand and optimize polymerization processes. researchgate.netuj.edu.pl

Machine Learning Approaches in Predicting this compound Reactivity and Polymerization Outcomes

Machine learning (ML) is an emerging and powerful tool in chemistry, capable of learning from large datasets to predict properties and outcomes without the need for direct simulation of the underlying physics. chembk.comnih.govmdpi.com While specific ML models for this compound are not available, the general framework could be applied to predict its behavior.

Potential applications of ML in this context include:

Predicting Reactivity: An ML model could be trained on a database of known organic peroxides, using their molecular structures and computed quantum chemical properties as inputs, to predict the decomposition rate of a new peroxide like this compound. scispace.comnih.gov This could significantly accelerate the screening of potential new initiators.

Optimizing Reaction Conditions: ML models can be trained on experimental data from polymerization reactions. beilstein-journals.org By inputting variables like initiator concentration, monomer type, temperature, and solvent, the model could predict the resulting polymer properties (e.g., molecular weight, conversion). This would allow for in silico optimization of reaction conditions to achieve desired outcomes with fewer experiments.

Discovering Structure-Property Relationships: By analyzing which molecular features the ML model finds most important for predicting reactivity, researchers can gain new insights into the fundamental chemical principles governing the behavior of organic peroxides. nih.govrsc.org

The development of ML models relies on the availability of large, high-quality datasets of either experimental results or computational data. nih.gov As more data on organic peroxides and their use in polymerization becomes available, the potential for applying ML to compounds like this compound will undoubtedly grow.

Advanced Research Applications of Dicyclohexyl Diperoxycarbonate in Materials Science and Industrial Processes

Dicyclohexyl Diperoxycarbonate as a Catalyst or Reagent in Advanced Materials Synthesis

This compound functions primarily as a radical initiator, a type of catalyst that initiates polymerization by generating reactive radical species. This characteristic is leveraged in the synthesis of various advanced materials. One of the notable advanced applications is in frontal polymerization (FP), an energy-efficient technique for preparing polymeric materials and composites. researchgate.net In frontal polymerization, a localized reaction zone propagates through a mixture of monomers and initiators, driven by the heat generated from the polymerization reaction itself. researchgate.net

This compound's role is crucial in initiating this self-propagating reaction front, especially in systems that require a low-temperature trigger. This method has been successfully employed to create advanced composites, including those incorporating nanoparticles. For instance, research into frontal polymerization has demonstrated its utility in fabricating fiber-reinforced composites, nanocomposites, and functionally graded polymers. researchgate.net The use of initiators like this compound is fundamental to this process, which rapidly converts monomer into polymer, often at speeds of several centimeters per minute. researchgate.net This rapid curing is highly advantageous for manufacturing polymer composites efficiently.

Furthermore, its application extends to the synthesis of specialized polymer-nanotube composites. In the creation of macroporous poly(acrylic acid)–carbon nanotube composites, frontal polymerization in deep-eutectic solvents provides a green synthesis route where the initiator triggers the formation of the polymer matrix around the dispersed nanotubes. rsc.org

Optimization of Industrial Polymerization Processes Using this compound

In industrial settings, the efficiency, control, and selectivity of polymerization reactions are paramount. This compound is utilized in strategies aimed at optimizing these large-scale processes.

Effective process control in polymerization is essential for ensuring product quality and operational safety. For reactions initiated by this compound, which are typically free-radical polymerizations, a variety of monitoring and control strategies are applicable. These methodologies focus on tracking key reaction variables in real-time to maintain optimal conditions.

Modern process control systems may incorporate various analytical techniques to monitor the reaction progress. These can include:

Spectroscopic Methods: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used for real-time analysis of monomer conversion and polymer concentration.

Chromatographic Techniques: Online gas or liquid chromatography can monitor the depletion of monomer or the formation of byproducts.

Thermal Analysis: Monitoring the reaction temperature is critical, as the exothermic nature of polymerization can lead to runaway reactions if not properly controlled. Calorimetry can be used to track the heat of reaction, which is directly proportional to the conversion rate.

These monitoring tools provide the data necessary for advanced control algorithms to make real-time adjustments to parameters such as temperature, initiator feed rate, and monomer addition, ensuring the reaction proceeds safely and results in a polymer with the desired properties. mdpi.com

Table 1: Comparison of Polymerization Optimization Strategies

| Strategy | Objective | Mechanism | Key Benefit |

| Post-Reaction Redox Optimization | Reduce residual monomer and cycle time | Introduction of a redox pair to initiate polymerization of remaining monomers after the primary thermal initiation. | Up to 75% reduction in cycle time; minimizes VOCs. specialchem.com |

| Mixed Initiator Systems | Control polymerization rate over a broad temperature range | Combination of a low-temperature initiator (e.g., this compound) and a high-temperature initiator. | Shortened total polymerization time and improved reaction stability. |

Research into this compound's Role in Engineering Novel Polymer Architectures

Novel polymer architectures, such as block copolymers, star polymers, and graft polymers, offer unique properties not found in simple linear polymers. mdpi.commdpi.com The synthesis of these complex structures typically requires advanced polymerization techniques that offer a high degree of control over the polymerization process, often referred to as living or controlled polymerizations (e.g., Atom Transfer Radical Polymerization - ATRP, or Reversible Addition-Fragmentation chain Transfer - RAFT). mdpi.com

This compound is a conventional free-radical initiator. In conventional free-radical polymerization, the initiation, propagation, and termination steps occur continuously and concurrently, leading to limited control over molar mass, dispersity, and chain architecture. Therefore, this compound is not typically used to directly synthesize highly defined, novel architectures like block copolymers. mdpi.commdpi.com Its primary role is in producing polymers with less complex structures, such as linear or randomly branched chains, which are foundational materials in many commercial applications.

While not directly used to create the architecturally complex blocks themselves, the polymers produced using this compound can potentially be used as precursors in subsequent reactions. For example, a polymer synthesized via conventional initiation could be functionalized and later used as a macroinitiator or grafted onto another polymer backbone, although this is a multi-step and less direct approach to forming novel architectures. The primary research focus for creating these structures remains on controlled polymerization methods that allow for sequential monomer addition and the precise building of complex macromolecular designs. researchgate.netresearchgate.net

Innovations in Composite Materials and Nanocomposites Utilizing this compound as a Polymerization Component

The development of composite and nanocomposite materials is a significant area of innovation in materials science. this compound plays a role in novel manufacturing processes for these materials, particularly through its use in frontal polymerization (FP). This technique is highly effective for the rapid curing of thermoset resins and the creation of polymer matrix composites. researchgate.net

In the fabrication of nanocomposites, achieving a uniform dispersion of nanoparticles within the polymer matrix is crucial for obtaining enhanced properties. researchgate.net Frontal polymerization, initiated by compounds like this compound, can be advantageous here. The process can be used with monomer systems that are effective at dispersing nanoparticles, such as deep-eutectic solvents. rsc.org As the polymerization front propagates, it rapidly entraps the dispersed nanoparticles in the newly formed polymer matrix, preventing their agglomeration.

Research has demonstrated the synthesis of various nanocomposites using this approach. For example, poly(acrylic acid)-carbon nanotube composites have been successfully created where the initiator triggers the polymerization of an acrylic acid-based deep-eutectic solvent that acts as an excellent dispersant for the nanotubes. rsc.org This method results in a composite material with a macroporous structure and functional properties derived from both the polymer and the embedded nanomaterial. rsc.org The use of frontal polymerization initiated by this compound represents an energy-efficient and rapid fabrication route for advanced composite materials with tailored properties. researchgate.net

Future Research Directions and Emerging Trends for Dicyclohexyl Diperoxycarbonate

Development of Next-Generation Dicyclohexyl Diperoxycarbonate Derivatives with Tailored Reactivity

The core structure of this compound offers a versatile platform for modification to fine-tune its reactivity and thermal stability. Research in this area is centered on synthesizing new derivatives with predictable decomposition kinetics, enabling precise control over polymerization processes.

Key research efforts are directed towards:

Substitution on the Cyclohexyl Ring: Introducing functional groups onto the cyclohexyl rings can significantly alter the electronic and steric environment around the peroxycarbonate linkage. Electron-withdrawing groups are hypothesized to increase the decomposition rate, while bulky substituents may enhance thermal stability.

Modification of the Carbonate Bridge: Altering the length or composition of the bridge connecting the peroxy groups could lead to initiators with novel decomposition pathways and efficiencies.

These modifications aim to create a portfolio of initiators suitable for a wider range of polymerization conditions and monomer types.

| Potential Derivative | Hypothesized Effect on Reactivity | Target Application |

| Di(4-tert-butylcyclohexyl) diperoxycarbonate | Increased thermal stability due to steric hindrance | High-temperature polymerization |

| Di(4-chlorocyclohexyl) diperoxycarbonate | Increased decomposition rate due to inductive effect | Low-temperature curing systems |

| Bis(cyclohexylmethyl) diperoxycarbonate | Modified solubility and compatibility | Polymerization in non-polar media |

Integration of this compound with Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the synthesis and application of chemical initiators. researchgate.netdergipark.org.tr For this compound, this translates to developing more environmentally benign manufacturing routes and integrating its use into sustainable polymerization technologies.

Future research in this domain includes:

Greener Synthesis Routes: Exploring alternative reaction pathways that minimize the use of hazardous reagents and solvents. This includes the potential use of enzymatic catalysts or solvent-free reaction conditions.

Use in Controlled Polymerization Techniques: Adapting this compound for use in controlled radical polymerization (CRP) methods, which allow for the synthesis of well-defined polymers with reduced waste.

Biodegradable Polymer Synthesis: Employing this compound as an initiator for the polymerization of monomers derived from renewable resources to produce biodegradable plastics.

| Sustainable Approach | Objective | Potential Impact |

| Biocatalytic Synthesis | Replace traditional chemical catalysts with enzymes | Reduced catalyst toxicity and waste |

| Supercritical CO2 as Solvent | Replace volatile organic solvents in polymerization | Elimination of solvent emissions |

| Atom Transfer Radical Polymerization (ATRP) | Achieve better control over polymer architecture | Reduced polydispersity and material waste |

Advanced In-situ Monitoring of this compound Reactions

Real-time monitoring of polymerization reactions is crucial for process control, optimization, and safety. monash.edu Advanced analytical techniques are being explored to provide continuous data on the decomposition of this compound and the subsequent polymer chain growth.

Emerging monitoring technologies include:

Spectroscopic Methods: Techniques like in-situ Fourier Transform Near-Infrared (FT-NIR) and Raman spectroscopy can track the disappearance of the peroxide bond and the formation of polymer, providing real-time kinetic data.

Ultrasonic Sensors: These sensors can monitor changes in the viscosity and density of the reaction medium, which correlate with the progress of polymerization. mdpi.com

Fluorescence Probes: The use of molecular probes that change their fluorescence properties in response to changes in the local environment can offer sensitive tracking of the polymerization process. nih.gov

The integration of these techniques into reactor systems will enable more precise control over reaction parameters, leading to improved product consistency and safety. mdpi.com

| Monitoring Technique | Parameter Measured | Advantage |

| In-situ FT-NIR Spectroscopy | Concentration of peroxide and monomer | Non-invasive, real-time kinetic data |

| Real-time Ultrasonics | Viscosity and density | Provides information on physical property changes |

| Fluorescence Anisotropy | Molecular weight changes at early stages | High sensitivity for detecting polymerization initiation nih.gov |

Multi-scale Modeling and Simulation for Comprehensive Understanding of this compound Systems

Computational chemistry and process modeling are powerful tools for gaining a deeper understanding of complex chemical systems. nih.gov Multi-scale modeling, which combines different levels of theory and simulation, is being applied to this compound to predict its behavior from the molecular to the reactor scale.

Key areas of focus for modeling and simulation include:

Quantum Mechanical Calculations: These methods are used to study the decomposition mechanism of this compound at the molecular level, providing insights into the energies of bond cleavage and the nature of the resulting radicals. nih.gov

Molecular Dynamics Simulations: These simulations can model the behavior of the initiator and growing polymer chains in the reaction medium, helping to understand how diffusion and solvent effects influence the reaction kinetics.

Computational Fluid Dynamics (CFD): CFD models can simulate the conditions within a polymerization reactor, including heat and mass transfer, to optimize reactor design and operating conditions for safe and efficient use of this compound. nih.gov

These computational approaches will accelerate the development of new applications and safer processes for this compound by reducing the need for extensive experimental studies. nih.gov

| Modeling Scale | Focus of Study | Predicted Properties |

| Quantum Mechanics | Peroxide bond dissociation | Activation energy, reaction pathways |

| Molecular Dynamics | Initiator-solvent-polymer interactions | Diffusion coefficients, local concentrations |

| Process Simulation (CFD) | Reactor-scale phenomena | Temperature profiles, mixing efficiency |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Dicyclohexyl Diperoxycarbonate (DCPD) in laboratory settings?

- Methodological Answer : DCPD is typically synthesized via reactions involving peroxydicarbonate precursors. A common approach involves the reaction of cyclohexanol with carbonyl chloride derivatives under controlled anhydrous conditions. Carbodiimide coupling agents, such as N,N'-dicyclohexyl carbodiimide (DCC), may facilitate esterification steps . Precise temperature control (e.g., 0–5°C) and inert atmospheres (e.g., nitrogen) are critical to prevent premature decomposition .

Q. What are the recommended storage conditions for DCPD to ensure stability?

- Methodological Answer : DCPD must be stored at low temperatures (typically ≤10°C) in opaque, airtight containers to avoid photolytic or thermal degradation. Diluents (e.g., Type A or B) are often required to stabilize concentrated formulations (e.g., ≤77% purity with ≥23% diluent) . Compatibility testing with storage materials (e.g., glass or fluoropolymer-lined containers) is essential to prevent reactivity .

Q. How should researchers safely handle DCPD during experiments?